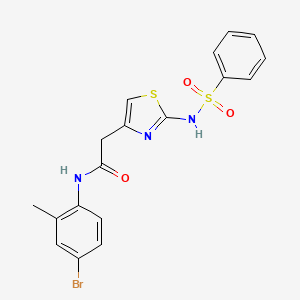
N-(4-bromo-2-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common name (if any), and its role or uses in various fields (like medicine, industry, etc.).
Synthesis Analysis
This involves the study of how the compound can be synthesized from its constituent elements or simpler compounds. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and the presence of any functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on derivatives of this compound has demonstrated significant interest in their synthesis and evaluation for antimicrobial properties. For instance, Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards different nitrogen-based nucleophiles, resulting in the synthesis of compounds with promising antimicrobial activity. The study highlighted compounds that exhibited high activity against various microbial strains, indicating potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).
Enzyme Inhibitory Potential
Another study focused on the enzyme inhibitory potential of new sulfonamides bearing benzodioxane and acetamide moieties. Abbasi et al. (2019) synthesized compounds to test against α-glucosidase and acetylcholinesterase, finding substantial inhibitory activity, particularly against yeast α-glucosidase. These findings suggest potential therapeutic applications in treating diseases where enzyme inhibition is beneficial (Abbasi et al., 2019).
Anticancer and Antioxidant Activities
The search for novel anticancer and antioxidant agents has also included derivatives of this compound. Talapuru et al. (2014) synthesized a series of amidomethane sulfonyl-linked bis heterocycles and evaluated their antioxidant activity, with some derivatives showing excellent activity greater than the standard Ascorbic acid. This research points to the potential use of these compounds in developing antioxidant therapies (Talapuru et al., 2014).
Structural and Computational Studies
Structural and computational studies have also been a focus, with research aimed at understanding the molecular structure and reactivity of these compounds. For example, Boechat et al. (2011) detailed the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing insight into their 'V' shaped molecular structure and various intermolecular interactions. These studies contribute to the broader understanding of how structural features influence biological activity and stability (Boechat et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves predicting or suggesting future research directions, potential applications, or improvements to the compound’s synthesis or use.
Please consult with a professional chemist or a reliable source for accurate and detailed information. This is a general approach and might not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-bromo-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S2/c1-12-9-13(19)7-8-16(12)21-17(23)10-14-11-26-18(20-14)22-27(24,25)15-5-3-2-4-6-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHGCUJSTSSURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-2-methyl-phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

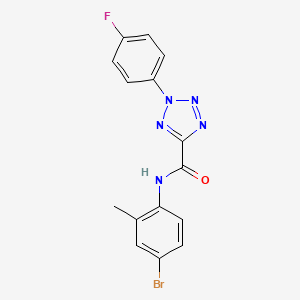
![2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B2629292.png)
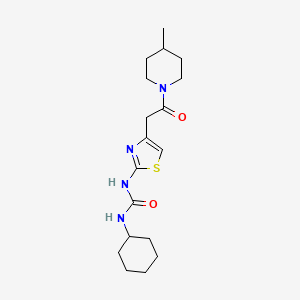
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629295.png)
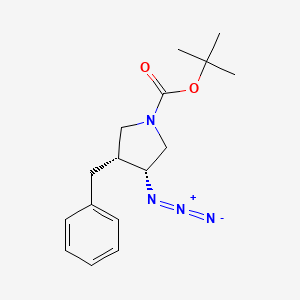
![2-furyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)carbo xamide](/img/structure/B2629297.png)
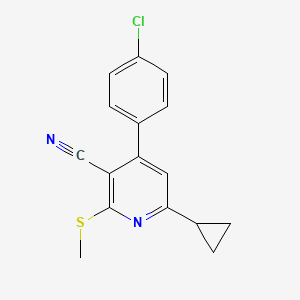
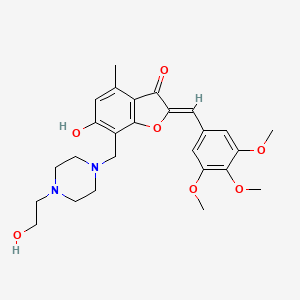
![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)
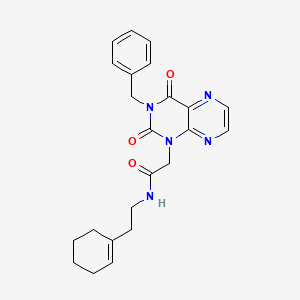
![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2629305.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2629309.png)
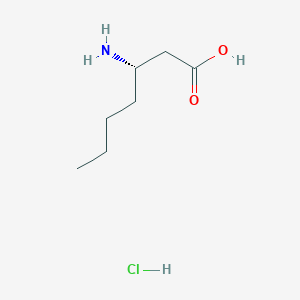
![5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629312.png)